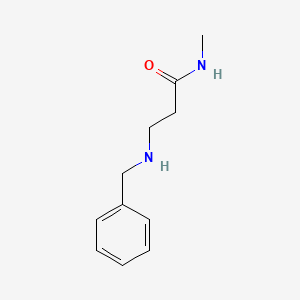

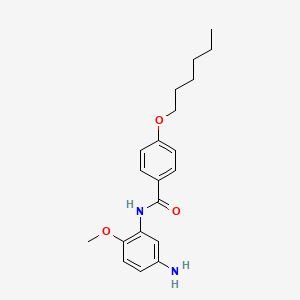

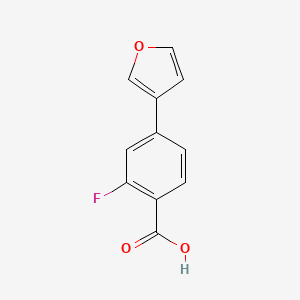

![molecular formula C13H17NO2 B1531361 1-[(3,4-二甲苯基)甲基]氮杂环丁烷-3-羧酸 CAS No. 1340038-23-4](/img/structure/B1531361.png)

1-[(3,4-二甲苯基)甲基]氮杂环丁烷-3-羧酸

描述

Synthesis Analysis

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

科学研究应用

前药设计和药物递送

涉及氮杂环丁烷衍生物(如 1-[(3,4-二甲苯基)甲基]氮杂环丁烷-3-羧酸)的一个重要研究领域集中在前药设计上。前药旨在改善药代动力学特性,如溶解度和生物利用度,并增强药物向体内特定部位的递送。例如,3'-叠氮-2',3'-双脱氧胸苷 (AZT) 的 5'-O-酯前药已被开发出来,以解决低活性、脑摄取有限和快速产生耐药性等临床局限性。这些前药旨在通过改变药代动力学特性并确保部位特异性靶向或药物定位来改善抗 HIV 活性和血脑屏障渗透性 (Parang、Wiebe 和 Knaus,2000)。

生物学研究和毒理学

氮杂环丁烷衍生物还用于研究生物过程和毒理作用。例如,氮杂环丁烷-2-羧酸 (AZC) 已被用作脯氨酸类似物来研究大麦根中蛋白质合成与离子转运之间的关系。AZC 抑制离子释放到切除的大麦根和完整植物的木质部,从而深入了解蛋白质合成在离子转运机制中的作用 (Pitman、Wildes、Schaefer 和 Wellfare,1977)。

发光传感

氮杂环丁烷衍生物的另一个应用涉及发光传感。使用氮杂环丁烷衍生物合成了新型二甲苯基咪唑二羧酸酯基镧系元素(III)-有机骨架,对苯甲醛基衍生物表现出选择性敏感性。这些骨架可用作特定化学物质的潜在荧光传感器,展示了氮杂环丁烷衍生物在创建用于化学检测的灵敏且选择性传感器方面的多功能性 (Shi、Zhong、Guo 和 Li,2015)。

未来方向

作用机制

Azetidines

are a class of organic compounds that contain a four-membered ring with three carbon atoms and one nitrogen atom . They are considered important in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry .

Target of action

The specific targets of azetidines can vary widely depending on their structure and functional groups. They can act as amino acid surrogates, suggesting they might interact with proteins or enzymes .

Biochemical pathways

Azetidines can potentially affect a variety of biochemical pathways, depending on their specific targets. For example, they could influence protein synthesis if they act as amino acid surrogates .

属性

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-3-4-11(5-10(9)2)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFZSGRBWVRXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)

![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)

![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)